1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features a pyrazole ring substituted with a bromophenyl group and a phenyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent such as acetic anhydride to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, esters, amides, and dihydropyrazole derivatives .
Scientific Research Applications
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components . In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62160-85-4 |
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Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
InChI Key |
OYUVGBSSFDXXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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